molecular formula C11H9ClN4O3S2 B4769452 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B4769452
M. Wt: 344.8 g/mol
InChI Key: DKEQNKSSKAPODR-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a nitrobenzamide moiety, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole ring.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the nitrated benzamide with the ethylsulfanyl-thiadiazole intermediate under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing a basis for therapeutic applications.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
  • 4-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
  • 4-chloro-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom in the thiadiazole ring.
  • Reactivity: The reactivity of these compounds may vary slightly due to steric and electronic effects of the different alkyl groups.
  • Applications: While all these compounds may share similar applications, the specific properties and efficacy can differ, making each unique in its potential uses.

Properties

IUPAC Name

4-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S2/c1-2-20-11-15-14-10(21-11)13-9(17)6-3-4-7(12)8(5-6)16(18)19/h3-5H,2H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQNKSSKAPODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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